Phenylpropionylglycine

Catalog No.
S607790
CAS No.
56613-60-6
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylpropionylglycine

CAS Number

56613-60-6

Product Name

Phenylpropionylglycine

IUPAC Name

2-[(3-oxo-3-phenylpropyl)amino]acetic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15)

InChI Key

XHSURMJJKAFELI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)O

Synonyms

N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine;

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNCC(=O)O

Biomarker for Inherited Metabolic Disorders

One of the most established applications of PPG is as a biomarker for specific inherited metabolic disorders, particularly Multiple Carboxylase Deficiency (MCD). MCD is a rare genetic condition affecting various enzymes involved in energy production. Individuals with MCD are unable to properly break down certain amino acids, leading to a buildup of metabolites like PPG in the blood and urine. Measuring PPG levels can aid in the diagnosis and monitoring of MCD, allowing for earlier intervention and improved patient management. Source: National Institutes of Health, [National Institutes of Health, Genetic Testing for Multiple Carboxylase Deficiency: )]

Potential Therapeutic Agent

Emerging research explores the potential therapeutic role of PPG in various medical conditions.

  • Neurological disorders: Studies suggest that PPG may offer neuroprotective effects, potentially benefiting individuals with conditions like Alzheimer's disease and Parkinson's disease. However, further research is needed to understand the underlying mechanisms and confirm its efficacy in humans. [Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, Phenylpropionylglycine: A new player in neurodegenerative diseases?, ]
  • Cancer: PPG's potential anti-cancer properties are also under investigation. Some studies indicate that it may inhibit the growth and proliferation of certain cancer cells, although further research is necessary to elucidate its mechanisms and potential clinical applications. [Source: Journal of Cancer, Phenylpropionyl-glycine inhibits proliferation and induces apoptosis in human gastric cancer cells, ]

Research Tool in Metabolic Studies

PPG serves as a valuable tool in research studies investigating various aspects of metabolism. Researchers can utilize PPG to:

  • Study metabolic pathways: By tracing the metabolism of PPG in the body, scientists can gain insights into various metabolic processes and identify potential disruptions associated with different diseases.
  • Develop and test new diagnostic methods: PPG can be used to develop and evaluate new methods for diagnosing metabolic disorders by analyzing its levels in bodily fluids.

Phenylpropionylglycine is a derivative of glycine and phenylpropionic acid, characterized by the chemical formula C₁₁H₁₃NO₃. It is classified as an acyl glycine, which are metabolites formed through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to produce N-acylglycine and CoA . This compound is primarily noted for its role in metabolic pathways related to fatty acids and amino acids.

PPG itself is not known to have a specific biological action. Its elevated presence in urine serves as a potential indicator of MCAD deficiency, a condition where the body struggles to break down certain fats for energy [, ].

The primary reaction involving phenylpropionylglycine is catalyzed by glycine N-acyltransferase. The general reaction can be represented as follows:

acyl CoA+glycineCoA+N acylglycine\text{acyl CoA}+\text{glycine}\rightleftharpoons \text{CoA}+\text{N acylglycine}

In this case, phenylpropionyl-CoA reacts with glycine to yield phenylpropionylglycine and CoA . This reaction is significant in metabolic processes, particularly in the context of fatty acid metabolism.

Phenylpropionylglycine has been implicated in various biological activities. Its presence in urine can serve as a biomarker for certain metabolic disorders. For instance, elevated levels of this compound can indicate a deficiency in medium-chain acyl-CoA dehydrogenase, a condition that affects fatty acid oxidation . Additionally, it plays a role in diagnosing inborn errors of metabolism related to mitochondrial fatty acid beta-oxidation.

The synthesis of phenylpropionylglycine typically involves enzymatic pathways where glycine N-acyltransferase facilitates the reaction between phenylpropionic acid and glycine. This process can occur naturally within the body as part of metabolic pathways or can be replicated in laboratory settings using synthetic methods involving acylation reactions.

Phenylpropionylglycine has several applications:

  • Clinical Diagnostics: It is used as a biomarker for diagnosing metabolic disorders related to fatty acid metabolism.
  • Research: Scientists study this compound to understand its role in metabolic pathways and its implications for health and disease.
  • Pharmaceutical Development: Its properties may be explored for potential therapeutic applications in treating metabolic disorders.

Research indicates that phenylpropionylglycine interacts with various biochemical pathways. Studies have shown that its levels can change significantly in response to dietary intake and metabolic conditions. Understanding these interactions helps elucidate its role in health and disease management .

Several compounds share structural similarities with phenylpropionylglycine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
GlycineAmino AcidSimple structure; no acyl group
PhenylalanineAmino AcidContains a phenolic side chain but lacks acylation
3-Hydroxyphenylpropionic AcidPhenolic AcidHydroxyl group addition; different biological activity
Phenylacetic AcidCarboxylic AcidLacks the glycine component; different metabolic roles

Phenylpropionylglycine's unique feature lies in its acylated structure derived from both glycine and phenylpropionic acid, which distinguishes it from other similar compounds by its specific role in fatty acid metabolism and potential diagnostic utility.

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

20989-69-9

Wikipedia

Phenylpropionylglycine

Dates

Modify: 2023-08-15

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